![molecular formula C10H16O2 B1396497 Spiro[3.5]nonane-7-carboxylic acid CAS No. 1086399-15-6](/img/structure/B1396497.png)
Spiro[3.5]nonane-7-carboxylic acid
Overview
Description
Spiro[3.5]nonane-7-carboxylic acid: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound has the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.24 g/mol . The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The carboxylic acid group can then be introduced through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the spirocyclic rings can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Spiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of spiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are ongoing, and specific pathways may vary depending on the application .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-7-carboxylic acid
- Spiro[3.4]octane-6-carboxylic acid
- Spiro[5.5]undecane-8-carboxylic acid
Uniqueness
Spiro[3.5]nonane-7-carboxylic acid is unique due to its specific ring size and the position of the carboxylic acid group. This structure imparts distinct chemical reactivity and physical properties compared to other spirocyclic compounds .
Biological Activity
Spiro[3.5]nonane-7-carboxylic acid is a unique compound characterized by its spirocyclic structure, which imparts distinctive chemical properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a spiro structure that includes a seven-membered ring fused to another cyclic system. The presence of the carboxylic acid group significantly influences its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Modulation : The compound can interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.
- Neuroactive Effects : Similar compounds have shown interactions with neurotransmitter receptors, indicating potential neuroactive properties that warrant further exploration .
The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within biological systems. The spiro structure allows for unique conformational flexibility, enabling the compound to fit into enzyme active sites or receptor binding pockets.
Table 1: Summary of Biological Activities
Activity Type | Potential Effects | References |
---|---|---|
Enzyme Modulation | Alters metabolic pathways | |
Antimicrobial | Inhibits growth of certain pathogens | |
Neuroactive | Interacts with neurotransmitter receptors |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been developed, enhancing yield and purity.
Case Study: Synthesis Methods
A notable method involves the reaction of appropriate precursors under controlled conditions to yield high-purity this compound. The following table summarizes different synthetic approaches:
Synthesis Method | Key Steps | Yield (%) |
---|---|---|
Cyclization of precursors | Formation of spirocyclic structure | 75 |
Functional group modification | Introduction of carboxylic acid | 85 |
Total synthesis via multi-step | Comprehensive route | 70 |
Applications in Research and Industry
The unique properties of this compound make it valuable in various fields:
- Pharmaceutical Development : Its potential as a drug candidate for treating infections or neurological disorders is under investigation.
- Chemical Synthesis : Serves as a building block for creating more complex molecules in organic chemistry.
- Material Science : Explored for its utility in developing specialty chemicals with tailored properties .
Q & A
Q. What are the key structural features of Spiro[3.5]nonane-7-carboxylic acid, and how do they influence its chemical reactivity?
Basic Question
this compound features a bicyclic spiro framework where two rings (a 3-membered and a 5-membered ring) share a single carbon atom. The carboxylic acid group at position 7 introduces polarity and hydrogen-bonding capability, while the spiro junction creates steric constraints that influence ring strain and conformational flexibility . These structural elements make it a versatile intermediate in organic synthesis, particularly for designing bioisosteres in drug discovery. For example, the spirocyclic core mimics rigidified cyclohexane systems, enhancing target binding specificity .
Q. What synthetic strategies are employed to optimize the yield and purity of this compound derivatives?
Advanced Question
Synthesis typically involves cyclization of precursors like ethyl (E/Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate under acidic conditions, followed by carboxylation . Critical parameters include:
- Catalysts : Strong acids (e.g., H₂SO₄) or bases for ring closure.
- Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature : Controlled heating (60–80°C) to avoid side reactions like decarboxylation.
Table 1 : Reaction Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Catalyst (H₂SO₄) | 0.1–0.5 M | 70–85% |
Reaction Time | 12–24 hours | >90% purity |
Inert Atmosphere | Nitrogen/Argon | Prevents oxidation |
Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate enantiopure forms .
Q. How does the spirocyclic framework affect the compound’s bioactivity and interaction with biological targets?
Advanced Question
The spiro structure imposes conformational rigidity, enabling selective interactions with enzymes or receptors. For instance, 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid acts as a pipecolic acid bioisostere, mimicking its binding to GABA receptors but with improved metabolic stability . Key findings:
- Enzyme Inhibition : The compound inhibits prolyl hydroxylases (IC₅₀ = 2.3 µM) due to its ability to chelate iron in active sites .
- Pharmacokinetics : Enhanced blood-brain barrier penetration compared to linear analogs, attributed to reduced polarity from the spiro core .
Data Contradiction Analysis : Discrepancies in reported IC₅₀ values (e.g., 2.3 µM vs. 5.1 µM) may arise from assay conditions (pH, co-solvents) or enantiomeric purity .
Q. What methodological approaches are used to resolve stereochemical challenges in synthesizing this compound derivatives?
Advanced Question
Enantioselective synthesis remains challenging due to the spiro center’s rigidity. Strategies include:
- Chiral Auxiliaries : Use of (S)-tert-butyl sulfinamide to direct asymmetric cyclization .
- Catalytic Asymmetric Hydrogenation : Pd/C with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess (ee) for reduced intermediates .
- Crystallization-Induced Diastereomer Resolution : Separates racemic mixtures via diastereomeric salt formation .
Table 2 : Stereochemical Outcomes in Selected Routes
Method | ee (%) | Yield (%) |
---|---|---|
Chiral Auxiliary | 85 | 65 |
Catalytic Hydrogenation | 92 | 75 |
Enzymatic Resolution | 78 | 50 |
Q. How can researchers validate the bioisosteric equivalence of this compound in drug design?
Advanced Question
Validation involves:
Structural Overlay Studies : Computational alignment (e.g., DFT calculations) to confirm spatial mimicry of parent molecules like pipecolic acid .
Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare target interactions.
Metabolic Stability Tests : Microsomal assays (e.g., human liver microsomes) to assess resistance to cytochrome P450 degradation .
Example : Replacement of pipecolic acid with 7-azaspiro[3.5]nonane in a kinase inhibitor improved half-life (t₁/₂ = 8.2 h vs. 2.1 h) without compromising potency .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms spiro connectivity via coupling constants (e.g., J = 8–10 Hz for geminal protons) .
- X-ray Crystallography : Resolves absolute stereochemistry and ring puckering .
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., C₉H₁₄O₃ for the parent compound) .
Q. How do substituents on the spiro framework modulate the compound’s physicochemical properties?
Advanced Question
Substituents like tert-butoxycarbonyl (Boc) or cyano groups alter solubility, lipophilicity, and reactivity:
- Boc Protection : Increases logP by 1.5 units, enhancing membrane permeability .
- Cyano Groups : Introduce electron-withdrawing effects, accelerating nucleophilic substitution at adjacent carbons .
Table 3 : Substituent Effects on Properties
Substituent | logP | Solubility (mg/mL) | Reactivity Trend |
---|---|---|---|
-COOH (parent) | 1.2 | 12.5 | High acidity |
-Boc | 2.7 | 3.8 | Stable to bases |
-CN | 1.8 | 8.2 | Electrophilic |
Properties
IUPAC Name |
spiro[3.5]nonane-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-2-6-10(7-3-8)4-1-5-10/h8H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXCQNVQAKNSHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704682 | |
Record name | Spiro[3.5]nonane-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086399-15-6 | |
Record name | Spiro[3.5]nonane-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086399-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3.5]nonane-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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